Cas no 1804147-45-2 (Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate)
Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate
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- Inchi: 1S/C12H10ClNO3/c1-17-12(16)10-6-8(7-14)2-3-9(10)11(15)4-5-13/h2-3,6H,4-5H2,1H3
- InChI Key: NMRBZQHPXLYVAH-UHFFFAOYSA-N
- SMILES: ClCCC(C1C=CC(C#N)=CC=1C(=O)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 347
- XLogP3: 1.7
- Topological Polar Surface Area: 67.2
Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015014113-250mg |
Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate |
1804147-45-2 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
| Alichem | A015014113-500mg |
Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate |
1804147-45-2 | 97% | 500mg |
806.85 USD | 2021-06-21 | |
| Alichem | A015014113-1g |
Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate |
1804147-45-2 | 97% | 1g |
1,579.40 USD | 2021-06-21 |
Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate
Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate (CAS No. 1804147-45-2): A Comprehensive Overview
Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate (CAS No. 1804147-45-2) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in various applications, particularly in the development of novel therapeutic agents and advanced materials. Its molecular structure, which includes a cyano group and a chlorinated propanoyl moiety, makes it a versatile intermediate for synthetic chemistry.
The chemical properties of Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate make it an intriguing subject for further investigation. The presence of the cyano group at the 5-position and the chloropropanoyl side chain at the 2-position contributes to its reactivity and potential utility in various synthetic pathways. Researchers have been exploring its role as a building block in the synthesis of more complex molecules, including those with pharmaceutical relevance.
In recent years, there has been a growing interest in the development of new compounds that can serve as scaffolds for drug discovery. Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate has emerged as a promising candidate due to its ability to undergo various chemical transformations. For instance, its cyano group can be readily reduced to an amine, while the chlorinated propanoyl moiety can participate in nucleophilic substitution reactions. These properties make it a valuable asset in medicinal chemistry.
The compound has also been studied in the context of material science, where its unique structural features are exploited to develop advanced polymers and coatings. The cyano group can enhance adhesion properties, while the chloropropanoyl side chain can improve thermal stability. These characteristics are particularly relevant in industries that require high-performance materials.
One of the most exciting areas of research involving Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate is its potential application in pharmaceuticals. Studies have shown that derivatives of this compound exhibit interesting biological activities. For example, modifications at the 3-chloropropanoyl position can lead to compounds with anti-inflammatory or antimicrobial properties. The cyano group can also be functionalized to introduce additional biological targets.
The synthesis of Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate is another area of active investigation. Researchers have developed efficient synthetic routes that allow for high yields and purity. These methods often involve multi-step reactions, including condensation, cyclization, and functional group transformations. The optimization of these synthetic pathways is crucial for large-scale production and further applications.
In conclusion, Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate (CAS No. 1804147-45-2) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable intermediate for synthetic chemistry. As research continues to uncover new applications and synthetic methods, this compound is poised to play an increasingly important role in scientific advancements.
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